molecular formula C14H11NO4 B11982727 4-Methylphenyl 3-nitrobenzoate

4-Methylphenyl 3-nitrobenzoate

Cat. No.: B11982727
M. Wt: 257.24 g/mol
InChI Key: SMNPQMRIWHLJOX-UHFFFAOYSA-N
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Description

4-Methylphenyl 3-nitrobenzoate is an organic compound with the molecular formula C14H11NO4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-methylphenyl group and the hydrogen atom of the benzene ring is substituted with a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 4-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar esterification processes, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is cleaved, and the 4-methylphenyl group is replaced by other nucleophiles.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions, amines.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 4-Methylphenyl 3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: 4-Carboxyphenyl 3-nitrobenzoate.

Scientific Research Applications

4-Methylphenyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 3-nitrobenzoate depends on its interaction with specific molecular targets. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed by esterases, releasing the active 4-methylphenol and 3-nitrobenzoic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 3-nitrobenzoate
  • Methyl 4-methoxy-3-nitrobenzoate
  • Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate

Comparison

4-Methylphenyl 3-nitrobenzoate is unique due to the presence of both a methyl group and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

(4-methylphenyl) 3-nitrobenzoate

InChI

InChI=1S/C14H11NO4/c1-10-5-7-13(8-6-10)19-14(16)11-3-2-4-12(9-11)15(17)18/h2-9H,1H3

InChI Key

SMNPQMRIWHLJOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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